9-(Oxolan-2-YL)nonan-1-OL
Description
Contextualization of the Oxolane Moiety in Organic Synthesis and Natural Product Chemistry
The oxolane, or tetrahydrofuran (B95107) (THF), ring is a prevalent structural unit in a vast number of natural products and biologically active molecules. nih.gov Its presence is often crucial for the molecule's biological function. For instance, the annonaceous acetogenins, a large family of natural products, feature tetrahydrofuran cores and exhibit a wide range of biological activities, including antitumor and antimicrobial properties. nih.gov
In organic synthesis, THF is widely recognized as a versatile aprotic, polar solvent capable of dissolving a broad range of nonpolar and polar compounds. wikipedia.org Beyond its use as a solvent, the THF ring itself is a key synthetic target. The development of stereoselective methods for the synthesis of substituted tetrahydrofurans is a significant area of research, as the stereochemistry of these rings is often critical to the biological activity of the target molecule. nih.gov Efficient methods for constructing these rings, such as nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization, are continuously being developed.
Significance of Aliphatic Alcohols and Cyclic Ethers in Chemical Sciences
Aliphatic alcohols are a fundamental class of organic compounds characterized by a hydroxyl (-OH) group attached to a saturated carbon chain. The hydroxyl group is highly versatile, participating in a wide array of chemical reactions, making these compounds crucial building blocks in organic synthesis. Long-chain aliphatic alcohols, such as nonanol, are used in the production of surfactants, plasticizers, and as solvents.
Cyclic ethers are heterocyclic compounds containing an ether linkage within a carbon ring. They are common structural motifs in many natural products, including some antibiotics and ionophores. The properties of cyclic ethers, such as their polarity and ability to form hydrogen bonds, are influenced by the ring size and the presence of other functional groups. Tetrahydrofuran, a five-membered cyclic ether, is particularly notable for its use as a solvent and as a precursor to polymers. wikipedia.org
The combination of a long aliphatic chain and a cyclic ether in one molecule, as seen in 9-(Oxolan-2-YL)nonan-1-OL, results in a bifunctional compound with distinct hydrophilic (the alcohol and ether oxygen) and hydrophobic (the long carbon chain) regions. This amphiphilic character suggests potential applications in areas such as surfactant chemistry and materials science.
Overview of Current Research Trends and Potential Directions for this compound Investigations
Current research in organic chemistry is increasingly focused on the development of complex molecules with tailored properties, often derived from renewable resources. The structural components of this compound align with these trends. The tetrahydrofuran moiety can be synthesized from furan (B31954), which is derivable from sugars. wikipedia.org Long-chain alcohols can also be obtained from natural sources.
The bifunctional nature of this compound makes it an interesting candidate for polymerization reactions. The terminal hydroxyl group can be used as an initiator or a monomer in the synthesis of polyesters or polyurethanes, while the oxolane ring can influence the physical properties of the resulting polymer, such as its flexibility and solvent interactions.
Furthermore, bifunctional molecules with long chains are being explored for their role in creating novel materials. For example, long-chain bifunctional compounds are used to bridge the properties of semicrystalline polyolefins and traditional polycondensates. The specific combination of a nine-carbon chain and a terminal oxolane ring in this compound could lead to materials with unique thermal or mechanical properties.
While direct experimental data on this compound is scarce, its structure suggests several promising areas for future research:
Synthesis and Polymerization: Development of efficient synthetic routes to this compound and its subsequent use as a monomer in polymerization to create novel polymers.
Surfactant Properties: Investigation of its potential as a surfactant or emulsifier, given its amphiphilic nature.
Biological Activity: Screening for potential biological activities, drawing inspiration from the numerous natural products containing the oxolane moiety.
Structure
3D Structure
Properties
CAS No. |
61582-40-9 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
9-(oxolan-2-yl)nonan-1-ol |
InChI |
InChI=1S/C13H26O2/c14-11-7-5-3-1-2-4-6-9-13-10-8-12-15-13/h13-14H,1-12H2 |
InChI Key |
AXDIPJXQOYUEQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCCCCCCCO |
Origin of Product |
United States |
Chemical Synthesis and Preparative Methodologies for 9 Oxolan 2 Yl Nonan 1 Ol
Retrosynthetic Dissection of 9-(Oxolan-2-YL)nonan-1-OL
Retrosynthetic analysis of this compound suggests several plausible disconnection points, primarily focusing on the carbon-carbon bond connecting the oxolane ring to the nonyl chain and the carbon-oxygen bonds within the heterocyclic ring.
A primary disconnection (Route A) breaks the C2-C1' bond between the oxolane ring and the nonyl chain. This leads to an oxolane-based synthon, such as a 2-lithiooxolane or a Grignard reagent, and a nine-carbon electrophile with a protected hydroxyl group at the terminal position, for instance, 9-(benzyloxy)-1-bromononane. Alternatively, the oxolane synthon could be an electrophile like 2-tetrahydrofurancarboxaldehyde, which would react with a nine-carbon organometallic nucleophile.
A second approach (Route B) involves disconnecting the C-O bonds of the oxolane ring. This strategy considers the ring as being formed from an acyclic precursor. A key precursor for this route would be a tridecane-1,4-diol derivative, where the terminal hydroxyl group is protected. Intramolecular cyclization, typically under acidic conditions, would then form the desired tetrahydrofuran (B95107) ring.
These retrosynthetic pathways provide a logical framework for devising de novo synthetic routes, which are explored in the subsequent sections.
De Novo Synthetic Routes to the this compound Framework
Building upon the retrosynthetic analysis, several de novo synthetic strategies can be conceptualized for the construction of this compound. These routes focus on either constructing the oxolane ring as a key step or elongating a side chain from a pre-formed oxolane derivative.
Strategies for Construction of the Oxolane Ring in Polyfunctionalized Molecules
The formation of the oxolane ring is a critical step in many synthetic approaches to this target molecule. A common and effective method is the intramolecular cyclization of a diol. For the synthesis of this compound, this would involve a precursor such as a protected tridecane-1,4,13-triol. Acid-catalyzed dehydration of the 1,4-diol moiety would lead to the formation of the tetrahydrofuran ring. mdpi.com The regioselectivity of this cyclization is generally favored for the formation of a five-membered ring over larger ring structures.
Another powerful strategy for oxolane ring construction is the intramolecular Williamson ether synthesis. This involves a halo-alcohol precursor, where a terminal hydroxyl group displaces a halide at the C4 position of the long chain. The stereochemistry of the resulting 2-substituted tetrahydrofuran can be controlled by the stereochemistry of the starting alcohol.
Oxidative cyclization of unsaturated alcohols is also a viable method. researchgate.netresearchgate.net For instance, a long-chain homoallylic alcohol could undergo an iodocyclization reaction to form a 2-(iodomethyl)tetrahydrofuran (B1605008) derivative, which can then be further functionalized.
| Oxolane Ring Construction Strategy | Precursor Type | Typical Reagents | Key Features |
| Acid-Catalyzed Diol Cyclization | 1,4-Diol | H₂SO₄, TsOH | Thermodynamic control, favors 5-membered ring. mdpi.com |
| Intramolecular Williamson Ether Synthesis | Halo-alcohol | NaH, KOtBu | Good for stereocontrol, requires pre-functionalization. |
| Oxidative Cyclization | Unsaturated Alcohol | I₂, NIS, m-CPBA | Can introduce functionality for further elaboration. researchgate.netresearchgate.netnih.gov |
Methodologies for Stereocontrolled Alkyl Chain Elongation and Terminal Functionalization
When the synthetic strategy begins with a pre-formed oxolane ring, the focus shifts to the stereocontrolled elongation of the alkyl chain and the introduction of the terminal alcohol. One of the most versatile methods for carbon-carbon bond formation is the use of organometallic reagents.
For example, 2-tetrahydrofurancarboxaldehyde can serve as a starting material. A Grignard reaction with an eight-carbon organomagnesium bromide (e.g., 8-(benzyloxy)octylmagnesium bromide) would form the desired carbon skeleton. Subsequent deprotection would yield this compound. The stereochemistry at the C2 position of the oxolane ring can be influenced by the choice of chiral catalysts or auxiliaries.
Alternatively, coupling reactions can be employed. A nucleophilic oxolane derivative, such as 2-lithiotetrahydrofuran, can be coupled with a long-chain electrophile like 1-bromo-9-(tert-butyldimethylsilyloxy)nonane. This approach offers good control over the chain length.
Chemo-Enzymatic Synthesis Approaches Utilizing Enzymatic Catalysis for Selective Transformations in Oxolane-Alkyl Conjugates
Chemo-enzymatic methods offer powerful tools for achieving high selectivity in the synthesis of chiral molecules like this compound. Enzymes can be used to resolve racemic mixtures or to catalyze stereoselective reactions on prochiral substrates. doi.orgrsc.org
For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of a precursor alcohol, such as 1-(oxolan-2-yl)nonan-1-ol, which could be synthesized via a Grignard reaction. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov
Another approach involves the enzymatic desymmetrization of a prochiral diol precursor. A hydrolase could selectively hydrolyze one of two ester groups in a meso-diester, leading to a chiral hydroxy-ester that can then be converted to the target molecule.
Precursor Chemistry and Intermediate Transformations in the Synthesis of this compound
The synthesis of this compound relies on the careful selection and transformation of key precursors and intermediates. In routes that build the oxolane ring late in the synthesis, a key precursor would be a derivative of tridec-12-ene-1,10-diol. The terminal double bond can be used to introduce the hydroxyl group at the C13 position, and the 1,10-diol can be cyclized to form the tetrahydrofuran ring.
In strategies that start with an oxolane derivative, a common precursor is 2-methyltetrahydrofuran (B130290) or tetrahydrofurfural. These can be functionalized at the 2-position to introduce the nine-carbon chain. For example, tetrahydrofurfural can be converted to 2-(bromomethyl)tetrahydrofuran, which can then be used in a coupling reaction.
Key transformations in the synthesis include protection and deprotection of the terminal alcohol group. Common protecting groups include benzyl (B1604629) (Bn) ethers, which are stable to many reaction conditions and can be removed by hydrogenolysis, and silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS), which are easily removed with fluoride (B91410) ions.
Palladium-Catalyzed Reactions in the Synthesis of Oxolane-Containing Compounds
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and can be applied to the synthesis of this compound. nih.gov For instance, a Suzuki coupling could be used to connect a 2-boryltetrahydrofuran with a 9-bromononan-1-ol derivative.
Palladium-catalyzed carboetherification is another powerful method for the construction of substituted tetrahydrofurans. nih.gov This reaction involves the palladium-catalyzed addition of an organometallic reagent and an alcohol across an alkene. For the synthesis of the target molecule, a γ-hydroxyalkene could be reacted with an organopalladium species to form the tetrahydrofuran ring and install the alkyl chain in a single step. chemrxiv.orgchemrxiv.org
| Palladium-Catalyzed Reaction | Coupling Partners | Catalyst/Ligand System | Key Advantages |
| Suzuki Coupling | 2-Boryltetrahydrofuran + 9-Bromononan-1-ol derivative | Pd(PPh₃)₄, SPhos | Mild reaction conditions, high functional group tolerance. |
| Negishi Coupling | 2-Zinctetrahydrofuran + 9-Iodononan-1-ol derivative | Pd₂(dba)₃, XPhos | High reactivity of organozinc reagents. |
| Carboetherification | γ-Hydroxyalkene + Organohalide | Pd(OAc)₂, P(t-Bu)₃ | Convergent, forms C-C and C-O bonds in one step. nih.gov |
Structural Elucidation and Advanced Analytical Characterization of 9 Oxolan 2 Yl Nonan 1 Ol
X-ray Crystallography for Solid-State Structural Determination of 9-(Oxolan-2-YL)nonan-1-OL and its Crystalline Derivatives
A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the solid-state structural determination of this compound or its crystalline derivatives using X-ray crystallography. While X-ray crystallography is a powerful technique for elucidating the three-dimensional arrangement of atoms within a crystal, it appears that no such analysis has been published for this particular compound.
The lack of available data prevents the inclusion of detailed research findings and crystallographic data tables, such as unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles, which are typically generated from a single-crystal X-ray diffraction experiment.
For a crystalline derivative of a different, structurally related bicyclic compound, 2,4-Bis(furan-2-yl)-1,5-dimethyl-3-azabicyclo[3.3.1]nonan-9-one, X-ray crystallography revealed a twin-chair conformation for the bicyclic ring system. researchgate.net In that specific case, the analysis also identified disorder in one of the furan (B31954) rings and described the hydrogen bonding interactions that connect the molecules in the crystal lattice. researchgate.net However, these findings are specific to that molecule and cannot be extrapolated to this compound.
To perform an X-ray crystallographic analysis of this compound, the compound would first need to be crystallized to obtain a single crystal of suitable size and quality. This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to determine the arrangement of atoms within the crystal lattice. This process provides unambiguous information about the molecule's conformation and intermolecular interactions in the solid state.
Without experimental data from such a study on this compound, a detailed discussion of its solid-state structure remains speculative. Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound or its derivatives, is necessary to provide the precise and detailed structural information requested.
Chemical Reactivity and Derivatization of 9 Oxolan 2 Yl Nonan 1 Ol
Reactions Involving the Primary Alcohol Functionality of 9-(Oxolan-2-YL)nonan-1-OL
The primary alcohol group in this compound is a versatile functional handle for a variety of chemical modifications. Common reactions of primary alcohols include oxidation, esterification, etherification, and conversion to alkyl halides. These transformations allow for the introduction of new functional groups and the extension of the carbon chain.
Oxidation: Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, depending on the choice of oxidizing agent. For instance, treatment with mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) in a non-aqueous solvent would yield the corresponding aldehyde, 9-(oxolan-2-yl)nonanal. More potent oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) would oxidize the primary alcohol directly to the carboxylic acid, 9-(oxolan-2-yl)nonanoic acid.
Esterification: The reaction of this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride, in the presence of an acid catalyst, leads to the formation of an ester. This reaction is fundamental in creating derivatives with varied lipophilicity and potential biological activities.
Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen (Cl, Br, I) to form the corresponding alkyl halide. This is typically achieved by reacting the alcohol with reagents like thionyl chloride (SOCl2) for chlorination, phosphorus tribromide (PBr3) for bromination, or a mixture of a hydrogen halide and a strong acid. These alkyl halides are valuable intermediates for further nucleophilic substitution reactions.
Dehydration: Under acidic conditions and elevated temperatures, this compound can undergo dehydration to form an alkene. The removal of the hydroxyl group and a proton from an adjacent carbon atom results in the formation of a double bond.
Table 1: Key Reactions of the Primary Alcohol Functionality
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | 9-(Oxolan-2-yl)nonanal |
| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO4) | 9-(Oxolan-2-yl)nonanoic acid |
| Esterification | Acetic anhydride, Pyridine | 9-(Oxolan-2-yl)nonyl acetate |
| Conversion to Alkyl Bromide | Phosphorus tribromide (PBr3) | 2-(9-Bromononyl)oxolane |
| Dehydration | Concentrated Sulfuric Acid (H2SO4), Heat | 9-(Oxolan-2-yl)non-1-ene |
Transformations and Ring-Opening Reactions of the Oxolane Moiety
The oxolane (tetrahydrofuran) ring is generally a stable five-membered cyclic ether. However, under certain conditions, it can undergo transformations, most notably ring-opening reactions. These reactions typically require the presence of a strong acid or a Lewis acid to activate the ether oxygen.
Acid-Catalyzed Ring-Opening: In the presence of strong acids, the oxygen atom of the oxolane ring can be protonated, making it a better leaving group. A subsequent nucleophilic attack can lead to the cleavage of a carbon-oxygen bond, resulting in a ring-opened product. The nature of the nucleophile and the reaction conditions will determine the final product. For example, reaction with a hydrohalic acid (like HBr or HI) can lead to the formation of a dihalide after cleavage of the ether and reaction with the primary alcohol.
Lewis Acid-Mediated Reactions: Lewis acids can coordinate to the oxygen atom of the oxolane ring, facilitating ring-opening or other transformations. This approach is often used to promote reactions that would not occur under neutral or Brønsted acid conditions.
It is important to note that the stability of the oxolane ring makes these reactions less facile compared to the reactions of the primary alcohol. Selective reaction at the alcohol can often be achieved without affecting the oxolane moiety by choosing appropriate reaction conditions.
Table 2: Potential Transformations of the Oxolane Moiety
| Reaction Type | Reagent(s) | Potential Product |
|---|---|---|
| Acid-Catalyzed Ring-Opening with Nucleophile | HBr (excess), Heat | 1,4,13-Tribromotridecane |
| Lewis Acid-Promoted Rearrangement | AlCl3 | Isomeric products |
Synthesis of Structurally Diverse Derivatives of this compound for Structure-Activity Relationship Studies
To investigate the structure-activity relationships (SAR) of this compound, a library of structurally diverse derivatives can be synthesized. This involves systematic modifications of both the primary alcohol and the oxolane ring to understand how changes in the molecular structure affect its biological activity.
Derivatization of the Alcohol Group: The primary alcohol can be converted into a wide array of functional groups. Esters with varying chain lengths and aromatic substituents can be prepared to probe the effect of lipophilicity and steric bulk. Ethers with different alkyl or aryl groups can also be synthesized. Furthermore, the alcohol can be converted to amines, amides, and other nitrogen-containing functional groups.
Modification of the Oxolane Ring: While more challenging, modifications to the oxolane ring can provide valuable SAR data. For instance, ring-opening followed by functionalization can lead to acyclic derivatives. Alternatively, reactions at the carbon atoms of the ring, if possible, could introduce new substituents.
Computational Guidance: The design of derivatives for SAR studies can be guided by computational methods. Molecular docking and quantitative structure-activity relationship (QSAR) studies can help in predicting which modifications are most likely to enhance the desired biological activity, thus prioritizing synthetic efforts.
Table 3: Examples of Derivatives for SAR Studies
| Parent Moiety Modified | Derivative Class | Example Structure | Rationale for Synthesis |
|---|---|---|---|
| Primary Alcohol | Ester | 9-(Oxolan-2-yl)nonyl benzoate | Investigate the effect of an aromatic group. |
| Primary Alcohol | Ether | 2-(9-Methoxynonyl)oxolane | Alter polarity and hydrogen bonding capability. |
| Primary Alcohol | Amine | 9-(Oxolan-2-yl)nonan-1-amine | Introduce a basic center. |
| Oxolane Ring | Ring-Opened | 13-Hydroxytridecane-4-one | Explore the necessity of the cyclic ether for activity. |
Exploration of this compound as a Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter at the C2 position of the oxolane ring makes this compound a chiral molecule. This inherent chirality can be exploited in asymmetric synthesis, where it can serve as a chiral building block for the construction of more complex, stereochemically defined molecules.
Chiral Pool Synthesis: Enantiomerically pure forms of this compound can be obtained either through asymmetric synthesis or by resolution of the racemic mixture. These pure enantiomers can then be used as starting materials in the synthesis of natural products or pharmaceuticals where specific stereochemistry is crucial for biological activity.
Stereoselective Transformations: The chiral center in the oxolane ring can influence the stereochemical outcome of reactions at nearby functional groups. This diastereoselective control can be a powerful tool in asymmetric synthesis. For example, reactions involving the primary alcohol or derivatives thereof could proceed with a preference for one diastereomer over the other due to the steric and electronic influence of the chiral oxolane moiety.
The utility of this compound as a chiral building block lies in its bifunctional nature, possessing both a reactive primary alcohol and a stereogenic center within a stable heterocyclic ring. This combination of features makes it a potentially valuable synthon for the synthesis of a variety of chiral targets.
Table 4: Potential Applications as a Chiral Building Block
| Target Molecule Class | Synthetic Strategy | Potential Chiral Product |
|---|---|---|
| Chiral Ligands | Functionalization of the alcohol and/or oxolane | Chiral phosphine (B1218219) or amine ligands |
| Natural Product Analogs | Elaboration of the nonyl chain and alcohol | Stereochemically defined analogs of bioactive lipids |
| Chiral Pharmaceuticals | Incorporation into a larger molecular scaffold | Enantiomerically pure drug candidates |
Computational Chemistry and Theoretical Studies of 9 Oxolan 2 Yl Nonan 1 Ol
Quantum Chemical Calculations for Electronic Structure, Stability, and Conformational Analysis (e.g., Density Functional Theory (DFT) studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and conformational landscape of molecules like 9-(Oxolan-2-YL)nonan-1-OL. These methods provide insights into the molecule's geometry, vibrational frequencies, and electronic properties.
For a molecule with the structural complexity of this compound, a conformational analysis would be the initial step. This involves identifying the various low-energy spatial arrangements (conformers) of the molecule. Due to the flexible nonyl chain and the puckered nature of the oxolane ring, numerous conformers would exist. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(2d,2p)), would be employed to optimize the geometry of these conformers and calculate their relative energies.
The electronic properties of the most stable conformer would then be investigated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability.
Natural Bond Orbital (NBO) analysis would also be performed to understand the charge distribution and intramolecular interactions, such as hydrogen bonding between the terminal hydroxyl group and the ether oxygen of the oxolane ring. Additionally, a Molecular Electrostatic Potential (MEP) map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.
Table 1: Representative DFT-Calculated Properties for Analogous Compounds
| Property | Tetrahydrofuran (B95107) (THF) researchgate.net | 1-Nonanol (Illustrative) |
| Optimized Geometry | C-O bond length: ~1.43 Å | C-O bond length: ~1.43 Å |
| C-C bond length: ~1.54 Å | C-C bond length: ~1.53 Å | |
| C-H bond length: ~1.10 Å | O-H bond length: ~0.97 Å | |
| HOMO Energy | -7.5 eV | -6.8 eV |
| LUMO Energy | 1.5 eV | 1.2 eV |
| HOMO-LUMO Gap | 9.0 eV | 8.0 eV |
| Dipole Moment | ~1.7 D | ~1.8 D |
Note: The data for 1-Nonanol is illustrative and based on typical values for long-chain alcohols.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with other molecules over time. For this compound, MD simulations could provide insights into its behavior in different environments, such as in a solvent or in an aggregated state.
Simulations would typically be performed using a classical force field, such as AMBER or CHARMM, which defines the potential energy of the system based on the positions of its atoms. The simulation would track the movement of each atom over time, providing a trajectory that can be analyzed to understand various properties.
In an aqueous solution, MD simulations could reveal how water molecules solvate the different parts of this compound. The hydroxyl group would be expected to form strong hydrogen bonds with water, while the nonyl chain would exhibit hydrophobic interactions. The ether oxygen in the oxolane ring would also act as a hydrogen bond acceptor. aip.orgdtu.dk
In a non-polar solvent or in the pure liquid state, simulations could elucidate the nature of intermolecular interactions between molecules of this compound. This would include hydrogen bonding between the hydroxyl groups of different molecules, as well as van der Waals interactions between the alkyl chains. These interactions would govern macroscopic properties such as viscosity, boiling point, and self-assembly behavior. nih.govacs.org
Table 2: Representative Intermolecular Interaction Data from MD Simulations of Analogous Systems
| System | Interaction Type | Key Findings |
| Long-chain alcohols in water | Hydrogen Bonding, Hydrophobic Interactions | Alcohols form dynamic clusters, with hydroxyl groups interacting with water and alkyl chains aggregating to minimize contact with water. researchgate.net |
| Ethers in water | Hydrogen Bonding | The ether oxygen acts as a hydrogen bond acceptor, influencing the local structure of water. aip.org |
| Alkyl ethers in non-polar solvents | van der Waals Interactions | Alkyl chains exhibit significant dispersion forces, leading to aggregation and influencing solubility. |
In Silico Prediction of Reaction Mechanisms and Pathways for this compound Transformations
Computational methods can be used to predict the most likely reaction mechanisms and pathways for the chemical transformations of this compound. This involves calculating the energy profiles of potential reaction pathways, including the structures and energies of reactants, transition states, and products.
For example, the dehydration of the terminal alcohol to form an alkene could be studied. DFT calculations could be used to model the reaction under acidic or basic conditions, identifying the transition state structures and calculating the activation energies. This would help in determining the most favorable reaction conditions. libretexts.org
Another potential reaction is the cleavage of the ether bond in the oxolane ring, which typically requires strong acidic conditions. libretexts.org Computational studies could compare the likelihood of protonation at the ether oxygen versus the hydroxyl oxygen and subsequent nucleophilic attack to predict the major products. pearson.com
Oxidation of the primary alcohol to an aldehyde or a carboxylic acid is another common transformation. Theoretical calculations can help in understanding the selectivity of different oxidizing agents and the mechanism of the oxidation process.
Table 3: Illustrative In Silico Reaction Pathway Analysis for Analogous Reactions
| Reaction | Computational Method | Key Predicted Outcome |
| Dehydration of a primary alcohol | DFT (Transition State Search) | E2 mechanism is likely favored, with a concerted proton abstraction and leaving group departure. libretexts.org |
| Acid-catalyzed ether cleavage | DFT (Reaction Coordinate Scan) | Protonation of the ether oxygen is the initial step, followed by SN1 or SN2 attack by a nucleophile, depending on the structure. libretexts.org |
| Oxidation of a primary alcohol | DFT (Modeling of Oxidant-Substrate Complex) | The reaction proceeds through a specific intermediate, and the activation energy depends on the nature of the oxidant. |
Cheminformatics and Machine Learning Approaches for Property Prediction and Analog Design
Cheminformatics and machine learning (ML) offer powerful tools for predicting the physicochemical and biological properties of molecules like this compound and for designing novel analogs with desired properties. nih.gov These approaches rely on the development of Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models.
These models are built by training ML algorithms on large datasets of molecules with known properties. The molecules are represented by numerical descriptors that encode their structural and chemical features. For this compound, these descriptors would capture aspects like its size, shape, polarity, and the presence of functional groups (hydroxyl, ether).
Once a reliable model is built, it can be used to predict properties for new molecules, such as solubility, boiling point, and potential biological activities. For instance, a QSPR model could predict the octanol-water partition coefficient (logP) of this compound, which is a measure of its hydrophobicity. scm.comresearchgate.net
Furthermore, these models can be used in reverse for analog design. By identifying the molecular descriptors that are most influential for a particular property, new molecules can be designed in silico with optimized properties. For example, if higher water solubility is desired, analogs with shorter alkyl chains or additional polar groups could be computationally designed and their properties predicted before any synthesis is attempted. nih.gov
Table 4: Examples of Properties Predictable by Cheminformatics and ML Models for Analogous Compounds
| Property | Model Type | Typical Descriptors Used |
| Aqueous Solubility | QSPR | Molecular weight, logP, number of hydrogen bond donors/acceptors. |
| Boiling Point | QSPR | Molecular weight, polar surface area, number of rotatable bonds. |
| Blood-Brain Barrier Permeability | QSAR | logP, polar surface area, molecular weight. nih.gov |
| Toxicity | QSAR | Structural alerts (fragments associated with toxicity), electronic properties. |
Emerging Research Areas and Potential Applications of 9 Oxolan 2 Yl Nonan 1 Ol
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules and Natural Product Analogues
There is no specific information in the available literature detailing the use of 9-(Oxolan-2-YL)nonan-1-OL as a key intermediate in the synthesis of complex organic molecules or natural product analogues.
In a broader context, the tetrahydrofuran (B95107) (THF) ring is a crucial structural motif found in a wide array of biologically active natural products, including the annonaceous acetogenins, lignans, and various marine-derived compounds. researchgate.netnih.govnih.gov The development of methods for the stereoselective synthesis of substituted tetrahydrofurans is a significant area of focus in organic chemistry. nih.govnih.govorganic-chemistry.org These synthetic methods often involve the cyclization of precursor molecules, such as specific hydroxy alkenes, to form the THF ring. nih.govorganic-chemistry.org Molecules that combine a THF ring with a long aliphatic chain are characteristic of many polyketide natural products. nih.gov However, the specific role or synthesis of this compound as a building block in these contexts has not been documented.
Contributions to Flavor and Fragrance Chemistry through Structure-Odor Relationships and Synthetic Aroma Compound Development
No documented research is available on the specific odor profile of this compound or its application in flavor and fragrance chemistry.
Generally, organic compounds containing cyclic ether skeletons like tetrahydrofuran (THF) and tetrahydropyran (B127337) (THP) are important in the fragrance industry due to their high aroma value. perfumerflavorist.comperfumerflavorist.com A number of these derivatives have been isolated from plant extracts and are essential microcomponents that contribute to natural scents. perfumerflavorist.comperfumerflavorist.com The relationship between a molecule's chemical structure and its perceived odor is a complex field of study. nih.gov While patents exist for certain tetrahydrofuran derivatives as novel fragrance ingredients, this compound is not mentioned among them. google.com Similarly, long-chain alcohols like its parent, 1-nonanol, are known to possess characteristic odors (e.g., citrus, floral) and are used in perfumery. wikipedia.org The combination of the nonanol chain and the oxolane ring in this compound would theoretically result in a unique odor profile, but this has not been scientifically described or evaluated.
Exploration in Materials Science as a Monomer or Building Block for Polymers and Advanced Materials
There is no evidence in the scientific literature of this compound being explored or used as a monomer or building block for polymers and advanced materials.
The parent heterocycle, tetrahydrofuran, is a significant monomer used in the polymer industry. Through ring-opening polymerization, it is used to produce polytetrahydrofuran (PTHF), also known as polytetramethylene ether glycol (PTMEG). mdpi.comresearchgate.net PTHF is a versatile polyether that serves as a key component in manufacturing high-performance materials like spandex fibers and polyurethanes. laballey.com The functional groups on a monomer, such as the terminal hydroxyl group (-OH) and the THF ring in this compound, could potentially allow it to be incorporated into polyesters or polyurethanes. However, no studies have been published that describe the synthesis or polymerization of this specific compound.
Investigation in Agrochemicals and Bioactive Compounds as a Scaffold for Novel Agents
No investigations into this compound as a scaffold for novel agrochemicals or other bioactive compounds have been reported in the available literature.
The tetrahydrofuran scaffold is present in numerous biologically active compounds, which exhibit a wide range of activities, including antimicrobial, antifungal, antitumor, and neurotoxic effects. researchgate.netnih.gov The furan (B31954) ring system, a related structure, is also recognized as a promising scaffold for discovering compounds with diverse biological activities, from antibacterial to anti-cancer. ijabbr.com Similarly, some long-chain alcohols and their derivatives show bioactivity; for example, 1-nonanol has been studied for its antifungal properties against certain agricultural pests. ebi.ac.uk The unique combination of a long aliphatic alcohol and a terminal THF ring in this compound presents a structure that could potentially be explored for biological activity, but as of now, no such research has been made public.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
